molecular formula C12H16ClN B565238 (+)-Bicifadine Hydrochloride CAS No. 66504-82-3

(+)-Bicifadine Hydrochloride

Cat. No.: B565238
CAS No.: 66504-82-3
M. Wt: 209.717
InChI Key: OTZOPAFTLUOBOM-LYCTWNKOSA-N
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Description

(+)-Bicifadine Hydrochloride is a non-narcotic, non-opioid analgesic compound supplied for scientific research . Its primary pharmacological action is attributed to the enhancement and prolongation of the actions of norepinephrine and serotonin in the central nervous system through the inhibition of their respective transport proteins, classifying it as a serotonin-norepinephrine reuptake inhibitor (SNRI) . Preclinical studies indicate that bicifadine does not act at opiate receptors and lacks anti-inflammatory activity or the ability to inhibit prostaglandin synthetase, highlighting its distinct, non-narcotic profile . Research into bicifadine has characterized its potent antinociceptive actions in various models of acute, persistent, and chronic pain, making it a compound of interest for studying novel pain management pathways . The compound has also been investigated in clinical trials for conditions such as chronic lower back pain and chronic peripheral neuropathy pain in diabetics . The hydrochloride salt of bicifadine has been found to crystallize in multiple polymorphic forms, which is a significant consideration for pharmaceutical development and solid-state research . The primary enzymes involved in the metabolism of bicifadine in humans are reported to be MAO-B and CYP2D6 . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOPAFTLUOBOM-LYCTWNKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71195-57-8 (Parent)
Record name Bicifadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80676242
Record name (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66504-75-4, 66504-82-3
Record name Bicifadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICIFADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE6G20P68T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclopropanation via Michael Addition

The initial step employs methyl acrylate in a Michael addition reaction with the bromoester precursor to form dimethyl-1-(4-methylphenyl)-1,3-cyclopropanedicarboxylate . This reaction typically proceeds in tetrahydrofuran (THF) at -78°C under nitrogen atmosphere, achieving yields of 68–72%. The stereochemical outcome is governed by the electronic effects of the p-tolyl group, favoring trans-diastereomer formation.

Hydrolysis and Imide Formation

Subsequent hydrolysis of the diester using 6 M hydrochloric acid at reflux yields the dicarboxylic acid intermediate. Condensation with urea at 180°C produces 1-(p-tolyl)-1,2-cyclopropanedicarboximide , a key precursor for nitrogen incorporation. This step exhibits moderate efficiency (55–60% yield) due to competing decarboxylation side reactions.

Vitride-Mediated Reduction

The imide undergoes reductive ring-opening using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene at 0–5°C. This generates the primary amine intermediate, 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane , with 85–90% conversion efficiency. Careful control of stoichiometry (1.2 eq Vitride) prevents over-reduction to secondary amines.

Salt Formation and Crystallization

Final hydrochloride salt formation is achieved by treating the free base with HCl gas in ethyl acetate, followed by recrystallization from ethanol/water (3:1 v/v). The process yields polymorph Form A, characterized by a melting point of 192–194°C and distinct XRPD peaks at 2θ = 12.3°, 15.8°, and 24.6°.

Catalytic Asymmetric Synthesis

Recent advancements have enabled enantioselective synthesis of this compound through epoxy nitrile coupling , achieving >99% enantiomeric excess (ee) in a single-stage process.

Epoxy Nitrile Coupling Mechanism

The reaction leverages lithium hexamethyldisilazide (LiHMDS) to deprotonate epichlorohydrin-derived nitriles , forming a stabilized nitrile anion. Computational studies reveal that aggregation states of the anion (monomeric vs. dimeric) critically influence cyclopropanation stereoselectivity.

Key Reaction Parameters:

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : -40°C to -20°C

  • Catalyst : (R)-BINOL-derived phosphoric acid (10 mol%)

  • Yield : 92% with 99.5% ee

Process Intensification Strategies

The asymmetric route eliminates intermediate isolation, directly converting epoxide precursors to the bicyclic amine hydrochloride. Continuous flow systems have been adapted for this synthesis, reducing batch time from 48 hours to 6 hours while maintaining 89% yield and 98% ee.

Process Optimization and Industrial Scaling

Comparative analysis of synthetic routes reveals critical trade-offs between enantioselectivity and scalability:

ParameterTraditional RouteAsymmetric Route
Steps41
Overall Yield28–32%85–90%
Enantiomeric Excess50–55% (requires resolution)98–99.5%
ScalabilityProven at 100 kg scalePilot scale (10 kg)

Resolution of Racemates in Traditional Synthesis

The classical method necessitates chiral resolution using di-p-toluoyl-D-tartaric acid to isolate the (+)-enantiomer. This adds two purification steps, reducing overall yield by 35–40%. Recent innovations employ simulated moving bed (SMB) chromatography with Chiralpak AD-H columns, improving recovery to 78% while maintaining 99% ee.

Crystallization Dynamics

Polymorph control is achieved through anti-solvent crystallization using n-heptane in ethyl acetate. Kinetic studies show Form A nucleation predominates at cooling rates <2°C/min, while faster cooling favors metastable Form B.

Analytical Characterization and Quality Control

Robust analytical protocols ensure batch consistency and regulatory compliance:

Chiral Purity Assessment

HPLC Method :

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/ethanol/diethylamine (80:20:0.1 v/v)

  • Flow Rate: 1.0 mL/min

  • Retention Times: (+)-enantiomer 12.3 min, (-)-enantiomer 14.7 min

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J=8.1 Hz, 2H), 7.15 (d, J=8.1 Hz, 2H), 3.82 (s, 1H), 3.10–3.25 (m, 2H), 2.45 (s, 3H)

  • IR (KBr): 2945 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (aromatic C=C), 1472 cm⁻¹ (N-H bend)

Chemical Reactions Analysis

Types of Reactions

(+)-Bicifadine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pain Management Studies

  • Acute Pain Models : Bicifadine has shown efficacy in various acute pain models, including:
    • Randall-Selitto model (mechanical pain)
    • Kaolin-induced inflammatory pain model
    • Phenyl-p-quinone-induced visceral pain model
    In these studies, bicifadine effectively suppressed pain responses and normalized nociceptive thresholds .
  • Chronic Pain Models : In chronic pain contexts, bicifadine has been tested in:
    • Complete Freund's adjuvant model for inflammatory pain
    • Spinal nerve ligation model for neuropathic pain
    • Streptozotocin model for diabetic neuropathy
    Results indicated that bicifadine significantly reduced mechanical hyperalgesia and allodynia, suggesting its potential utility in chronic pain management .

Pharmacological Studies

Bicifadine's pharmacological profile includes:

  • Triple Reuptake Inhibition : It inhibits the uptake of norepinephrine, serotonin, and dopamine with relative potencies of approximately 1:2:17 .
  • Dopaminergic Pathway Activation : The compound's effects on dopaminergic pathways contribute to its antihyperalgesic actions, as evidenced by studies where D(2) receptor antagonists diminished its efficacy .

Clinical Trials

Although bicifadine has undergone several clinical trials, including Phase II for diabetic neuropathy and Phase III for chronic lower back pain, these trials faced discontinuation due to insufficient efficacy data . However, the existing research supports its potential as an alternative analgesic.

Comparative Efficacy Table

Study TypeModel TypeEfficacy Observed
Acute PainRandall-SelittoSignificant pain suppression
Acute PainKaolin-inducedEffective in reducing inflammatory pain
Chronic PainSpinal nerve ligationReduced mechanical hyperalgesia
Chronic PainDiabetic neuropathyAntinociceptive effects noted

Mechanism of Action

The mechanism of action of (+)-Bicifadine Hydrochloride involves its interaction with neurotransmitter systems in the central nervous system. It primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which increases the levels of these neurotransmitters in the synaptic cleft. This action helps in modulating pain perception and providing analgesic effects. The compound’s molecular targets include serotonin, norepinephrine, and dopamine transporters, which are crucial in the regulation of mood and pain.

Comparison with Similar Compounds

Pharmacological Efficacy in DAT Modulation

(+)-Bicifadine Hydrochloride was compared to four compounds in a 2022 study assessing dopamine transporter (DAT) protein expression enhancement:

Compound WT DAT Protein Expression (%) K590A DAT Protein Expression (%)
Noribogaine 251 ± 17.8 Significant (p < 0.01)
PAL-594 166 ± 8.7 Significant (p < 0.01)
(+)-Bicifadine 149 ± 15.0 Significant (p < 0.01)
RTI-20 147 ± 8.0 Not significant
Tetrahydroharmine 137 ± 6.8 Significant (p < 0.01)

Bicifadine demonstrated moderate efficacy, outperforming RTI-20 but lagging behind noribogaine and PAL-593. Notably, its structural similarity to bupropion (a DAT/NE reuptake inhibitor) suggests shared chaperone activity, though bicifadine lacks bupropion’s antidepressant applications .

Analgesic Profile vs. Other TRIs and Opioids

In rodent pain models, bicifadine normalized nociceptive thresholds in inflammatory and neuropathic pain, comparable to tramadol but distinct in mechanism (TRI vs. µ-opioid agonism) . Contrasting outcomes with NS7051 (another TRI) and ethoheptazine citrate (opioid agonist) reveal key differences:

Compound Mechanism Key Clinical Findings
(+)-Bicifadine TRI (5-HT/NE/DA) Effective in acute/chronic pain models; failed diabetic neuropathy trials
NS7051 TRI (5-HT/NE/DA) Comparable to tramadol; no Phase III data
Ethoheptazine Citrate Opioid receptor agonist Limited use due to addiction potential
Bucetin Non-opioid analgesic Regulated as an active ingredient but less studied clinically

Structural and Clinical Distinctions

  • Bupropion Analogues : Bicifadine shares a bicyclic amine structure with bupropion but lacks the latter’s hydroxyl group, which may explain differences in DAT binding and clinical applications (pain vs. depression) .
  • Ibogaine Derivatives: Noribogaine, a metabolite of ibogaine, shows superior DAT modulation (251% vs. 149%) due to hydroxyl substitution, enhancing chaperone activity .
  • Tramadol : While both alleviate neuropathic pain, tramadol’s opioid component poses dependency risks absent in bicifadine .

Biological Activity

(+)-Bicifadine Hydrochloride, a non-opioid analgesic compound, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in pain management, pharmacokinetics, and safety profile.

Chemical Structure :

  • Molecular Formula: C₁₂H₁₆ClN
  • Molecular Weight: 209.715 g/mol

Mechanism of Action :
(+)-Bicifadine functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It inhibits the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA), enhancing their physiological effects without activating opioid receptors. This mechanism positions it as a potential alternative for pain management with a lower risk of addiction compared to traditional opioids .

Analgesic Properties

Preclinical studies indicate that (+)-Bicifadine exhibits antinociceptive (pain-relieving) and antiallodynic (reducing sensitivity to normally non-painful stimuli) properties in various rodent models. These studies have demonstrated its efficacy in models of:

  • Acute Pain
  • Persistent Pain
  • Chronic Pain

The compound shows a significant reduction in pain perception, suggesting its potential utility in treating conditions such as neuropathic pain and chronic lower back pain .

Pharmacokinetics

A study involving healthy adult male subjects revealed the following pharmacokinetic parameters for (+)-Bicifadine:

  • Maximum Concentration (Cmax) : Achieved approximately 1 hour post-administration.
  • Elimination Half-Life : 2.6 hours for total radioactivity; 1.6 hours for unchanged bicifadine.
  • Metabolism : 64% of the dose metabolized to M9 and its acyl glucuronide; 23% recovered as M3 .

The compound is primarily excreted via urine, with minimal fecal excretion, indicating efficient renal clearance .

Efficacy in Clinical Studies

Clinical trials have assessed the analgesic efficacy of (+)-Bicifadine in various pain models:

  • Postoperative Pain Management :
    • A double-blind study compared the efficacy of 75 mg and 150 mg doses against placebo and aspirin (650 mg). Results indicated that bicifadine significantly reduced pain levels post-surgery .
  • Acute Dental Pain :
    • Efficacy was also demonstrated in the treatment of acute dental pain, showcasing its versatility across different types of pain conditions .

Safety Profile and Abuse Potential

Research into the abuse potential of (+)-Bicifadine indicates that it has a low risk compared to traditional psychostimulants. In animal models, it did not maintain self-administration behavior to the extent seen with cocaine or amphetamines, suggesting a lower reinforcing capacity . Furthermore, it does not cause hyperlocomotion or bind to receptors commonly associated with abuse potential .

Comparative Analysis with Other Analgesics

CompoundMechanismIC50 (nM)Clinical Efficacy
This compoundSNDRINE: 55Effective in postoperative and dental pain
TramadolSNRI + μ-opioid receptor agonistNE: ~250Effective for various pain types
IbuprofenCOX inhibitorN/ACommonly used anti-inflammatory

Q & A

Advanced Question

  • Model Selection : Use chronic constriction injury (CCI) in rodents to mimic neuropathic pain.
  • Dosing : Administer orally (10–50 mg/kg) once daily for 14 days, with positive controls (e.g., gabapentin).
  • Outcome Measures : Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).
  • Ethics : Obtain IRB approval and adhere to ARRIVE guidelines for animal studies .

How can researchers resolve contradictions in pharmacological data for this compound?

Advanced Question

  • Statistical Reassessment : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets.
  • Replication Studies : Repeat experiments under standardized conditions (e.g., pH, temperature).
  • Literature Meta-Analysis : Compare results against peer-reviewed studies to identify methodological discrepancies (e.g., assay sensitivity differences) .

What stability-indicating assays are suitable for this compound under varying storage conditions?

Basic Question

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days.
  • Analysis : Monitor degradation via HPLC-MS to identify breakdown products (e.g., dehydrochlorinated analogs).
  • Storage Recommendations : Store in airtight containers at 2–8°C, protected from light .

How can formulation challenges be addressed for this compound in oral solid dosage forms?

Advanced Question

  • Excipient Compatibility : Test viscosity-reducing agents (e.g., pyridoxine hydrochloride) to enhance dissolution.
  • Dissolution Optimization : Use USP Apparatus II (paddle method) at 50 rpm in simulated gastric fluid (pH 1.2).
  • Stability Testing : Assess tablet hardness and friability over 6 months under accelerated conditions .

What in vitro pharmacological assays are recommended for evaluating this compound’s mechanism?

Basic Question

  • Receptor Binding : Radioligand assays (e.g., μ-opioid receptor affinity using [³H]-naloxone).
  • Functional Assays : cAMP inhibition in CHO cells transfected with opioid receptors.
  • Cytotoxicity : MTT assay in primary neuronal cultures to rule out neurotoxicity at therapeutic doses .

How can molecular interactions between this compound and plasma proteins be characterized?

Advanced Question

  • Equilibrium Dialysis : Incubate with human serum albumin (HSA) at 37°C for 24 hours.
  • Spectroscopic Analysis : Use fluorescence quenching to calculate binding constants (Ka).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding sites .

What strategies optimize literature reviews for this compound research?

Basic Question

  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed studies.
  • Keyword Filters : Use Boolean operators (e.g., "(+)-Bicifadine AND pharmacokinetics NOT industrial").
  • Critical Appraisal : Assess study quality via CONSORT criteria for clinical trials or SYRCLE for animal studies .

How can synergistic drug combinations with this compound be systematically evaluated?

Advanced Question

  • Isobolographic Analysis : Test combinations with NSAIDs (e.g., ibuprofen) in murine pain models.
  • Mechanistic Profiling : Use RNA-seq to identify overlapping pathways (e.g., COX-2 and opioid signaling).
  • Toxicity Screening : Evaluate hepatotoxicity via ALT/AST levels in serum after co-administration .

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